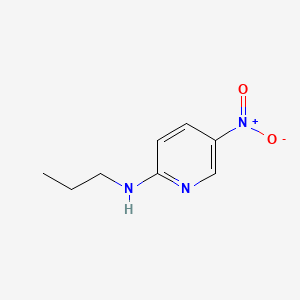

5-Nitro-2-(N-propylamino)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-N-propylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-5-9-8-4-3-7(6-10-8)11(12)13/h3-4,6H,2,5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWODZHPEMBNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180614 | |

| Record name | 5-Nitro-2-n-propylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25948-11-2 | |

| Record name | 5-Nitro-N-propyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25948-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-n-propylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025948112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-2-n-propylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-n-propylaminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitro-2-n-propylaminopyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6TLK7K42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Nitro-2-(N-propylamino)pyridine CAS number 25948-11-2 properties

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 5-Nitro-2-(N-propylamino)pyridine, CAS number 25948-11-2. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, structured format to ensure both scientific integrity and practical utility.

Introduction: Understanding the Core Moiety

This compound is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is a foundational scaffold in numerous pharmaceuticals and functional materials.[1] The electronic landscape of this particular molecule is significantly influenced by two key functional groups:

-

The 5-Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent deactivates the pyridine ring towards electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr).[2] This activation is paramount for the synthesis of the compound itself.

-

The 2-(N-propylamino) Group (-NHCH₂CH₂CH₃): This secondary amine substituent acts as an electron-donating group, modulating the overall electronic properties of the ring. Its presence introduces a site for potential further functionalization and hydrogen bonding, which can be crucial for biological interactions.

The strategic placement of these groups makes this compound an interesting building block in synthetic chemistry, particularly noted as a potential component in proteomics research and as a building block for protein degraders.[3][4]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development.

Structural and Chemical Identifiers

| Property | Value | Reference(s) |

| CAS Number | 25948-11-2 | [3][5][6] |

| Molecular Formula | C₈H₁₁N₃O₂ | [3][5][7] |

| Molecular Weight | 181.19 g/mol | [3][5][8] |

| IUPAC Name | 5-nitro-N-propylpyridin-2-amine | [9] |

| Synonyms | N-(5-Nitropyridyl)Propylamine, 5-nitro-2-n-propylaminopyridine | [6][9][10] |

| SMILES | CCCNC1=NC=C(C=C1)[O-] | [7] |

| InChI Key | KZWODZHPEMBNTR-UHFFFAOYSA-O | [9] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 94-96 °C | [5][9] |

| Boiling Point | ~314.3°C (rough estimate) | [5] |

| Appearance | Solid (form not specified) | [10] |

| pKa | 3.33 ± 0.10 (Predicted) | [5] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The rationale behind this synthetic route lies in the electronic properties of the starting material, 2-chloro-5-nitropyridine.

Causality of the Reaction: The pyridine ring's inherent electron deficiency is amplified by the strong electron-withdrawing nitro group at the 5-position. This creates a significant partial positive charge on the carbon atom at the 2-position, making it highly susceptible to attack by nucleophiles.[2][11] The chlorine atom at this position is an excellent leaving group, facilitating the substitution reaction upon attack by the primary amine, n-propylamine.

Caption: Synthetic pathway for this compound via SNAr.

Detailed Experimental Protocol

This protocol is a generalized yet robust procedure based on standard SNAr reactions with aminopyridines.[11]

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

n-Propylamine (1.2 eq)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Ethanol or Isopropanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol (to a concentration of ~0.2 M).

-

Addition of Reagents: To the stirred solution, add n-propylamine (1.2 eq) followed by the base (e.g., triethylamine, 1.5 eq). The base acts as a scavenger for the HCl generated during the reaction.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.

-

Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This is essential for quality control and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group attached to the nitrogen. The aromatic region should display three signals corresponding to the protons on the pyridine ring, with coupling patterns characteristic of a 2,5-disubstituted pyridine.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring atoms and functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretches: Bands in the 2850-3000 cm⁻¹ region from the alkyl C-H bonds.

-

NO₂ Stretches: Two strong, characteristic absorption bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) for the nitro group.

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound.[12]

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 181. Fragmentation patterns would likely involve the loss of the propyl group or components of the nitro group.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be detected at m/z = 182. This "soft" ionization technique is often used to confirm the mass of the intact molecule with minimal fragmentation.[13]

Safety and Handling

Understanding the toxicological profile and handling requirements is non-negotiable for laboratory safety.

-

Hazards Identification: this compound is classified as an irritant. It is known to cause skin, eye, respiratory tract, and digestive tract irritation.[10] The toxicological properties have not been fully investigated, warranting cautious handling.[10]

-

First Aid Measures:

-

Eyes: Flush with copious amounts of water for at least 15 minutes.[10]

-

Skin: Flush skin with plenty of water while removing contaminated clothing.[10]

-

Inhalation: Move to fresh air immediately.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink water or milk.[10] In all cases of exposure, immediate medical attention is advised.[10]

-

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications and Future Directions

While detailed application notes are limited, the structure of this compound suggests its utility as a versatile intermediate in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

The nitropyridine scaffold is a "privileged structural motif" found in many biologically active compounds.[1]

-

Kinase Inhibitors: Substituted aminopyridines are core components of numerous kinase inhibitors used in oncology. The nitro group can be chemically reduced to an amino group, which can then serve as a key interaction point or a handle for further elaboration to build more complex molecules.

-

Protein Degrader Building Block: The compound has been categorized as a building block for protein degraders.[4] This suggests its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are revolutionary therapeutic modalities designed to hijack the cellular machinery to destroy disease-causing proteins.

Caption: Potential workflow from the core compound to advanced applications.

Materials Science

The polarized nature of the nitro-aminopyridine system could lend itself to applications in materials science, particularly in the development of nonlinear optical (NLO) materials or as a component in specialized dyes.

Conclusion

This compound (CAS 25948-11-2) is a well-defined chemical entity with established physical properties. Its synthesis via nucleophilic aromatic substitution is straightforward and high-yielding. While its toxicological profile necessitates careful handling, its true value lies in its potential as a versatile building block. The presence of the nitro and amino functionalities provides synthetic handles for creating diverse libraries of compounds, particularly for screening in drug discovery programs targeting kinases and protein degradation pathways. Further research into its biological activity and material properties is warranted to fully unlock its potential.

References

- 2-Pyridinamine,5-nitro-N-propyl- MSDS CasNo.25948-11-2. Acros Organics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8FBOmXx5yyEFkOtwuM70yhtUK-fZiKw9WB_vOKUtRw3TRBgcFuWNDRPAiQO1GpsUr6kk0IedxT5b2_DjoJEFv0uiXd4JD10-L8JVxufGmNjvTDrD0QP1_sTSDVK2z4lOgi9mSBpjJr52dgwGK7-X02VW5kNT7FXCUxzuMpni-YiiSjRZAYCkaHSAxS30eag==]

- This compound. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEusOnM98rNpZdoS8G0RCdQBE0IaI76IAME6EtrsNj3j3fMUDIOHc7A2vF3TVJd6Dh8Atk-JmITpSNMrdwRu4w5y8hSlRM5NDcl_HJCk2BgsnFA9m0j7qdoBbDf0X0fe4-YkUqcxKQQdtFTz_0y3LEdeIIt_EldGUBoSbP40o5f]

- This compound. Pi Chemicals System. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWE86h0GWw7gg-ykFWz8jeZfqWJ7lDHzJTjhDAEgqhcQ2m2X0UMGYbEAwWERhgEnCsLY5Xf_por0wZZZ4kMy8WlfqA2TrM3y5Sq7Sau-gDk-PAqtYHI6Q3NbGvgBKHQJkmJiSK95GxVczD9mEmvmEm9g==]

- This compound | CAS 25948-11-2. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUUMx8wuRDPQcFttKoQIiHO1GTQk0uOydSxb7arxedHp575k0P-CvSeYCI_Y67TfxZwR1hFwgeSdofxuRBldUQjSnAUrvudsweOZMFcsu1QdiQy22bGMowRYH8A4lHPRSoVdKsYoJJWSjhDqHv_NIkiSDpfSXxHNNgV1DABQ==]

- This compound. ChemNet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG046Vie14kEyf2iDW8Rtx9EiDKC8NIPOTYv7gGBA4YkN0rZVpyml36g2KBx3gurAarCJ0qfuDSZS4xO2NX_RuIGVHXfU60HPeHghpJun1I1uhX42qhDF5-fqpT074aG9tJmZk5OWaLL05OckMEnhcS5JRpiQCgfxUxcGIOoiiZAfZA2g2tgojCqtjr7HpfpHhvde2rV9mL]

- 5-Nitro-N-propyl-2-pyridinamine AldrichCPR. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNbaxCyT0dgWmzcYPdaLdE4KI7UIBULD6zpVrb-6jb3cZLWQEoxcEVjMc3yGXoT-jmHmAVoPbXohczhgaPHkmY2hserj0Okp--Iso3j8fnNoWG7rkx8ng5hIkZPFDJp_0LEf9Qvxy0Z43NRvmZv_6fAwf9TmQS]

- This compound, 96%, Thermo Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoPoftwnrrXJKcSqEcBeaQYfhwzFPExylVpr51CGjPHkqrmHZVTWSEdiqBIsJpWOoYe3gZPrMpednj8-buM6ObKXY3P7s0v-uJtkbmo1-KjtrgxCEM3DBwBj31VDDAIXORzIFpX-NqeSS3ITEbZXFDzy1fHOhOvTpx_2gVmv1MjyY4ltIpsxwTdS_juBpSieaBwnTS0br_liVorWBpzOTp]

- This compound. 2a biotech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESdtnwieta2tDmw5UP_8KAndFpu_rkbJ_CfUcU1UBi2lwVnblQbqXWtPVzIokfWrpph1fztRa7LE9oYhl4e9v-pEIUSTpxXcnEfBVMJIHQKi3gh0yot5Xm4PIk1zycN-ETBuJDPz6mp2Y4jZ3KGMuKHFWR]

- 5-Nitro-2-N-(propylamino)pyridine. Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu7wCnzhuBHzHd9jtfscdsRqfjftYHHMrr6_rnu7vHvLkYlZ-XSFM-l6spNUnHgNuP4ZLmPiNzWf-csQ8lirQ7Ey59PWnGJkJv2ECZRb1MLfL9RuGgLL0ToeXxLVjwG-cZOY0dbIHIiN0x]

- 5-Nitro-2-N-(propylamino)pyridine, min 97%. [Source not explicitly provided in search, but product family mentioned].

- 5-硝基-2-(正丙氨基)-吡啶. [Source not explicitly provided in search, but InChI and InChI Key available].

- Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKVCpRrIfVcd05I__EhYk89-2mVDLu6SIlGK5KZcThIJ8IhjgM6t5hA7AGETbrpvZwafVe3TGQj-2gxYtuzdnb_V5WRT_GJPDjujES494cAPaSrMg51j6ge1XzN8rgV423Ww-zOFI59mTsMIThZfBqFM1n519wsf8YTVsCvzSEOn2VRS6-ZUxSAerZxyFA6OwYFVBMJZLL_79a-TFQEpj44ahN-gJpqflM1D7Dm44zmgA7gaf61w==]

- The Chemistry of Synthesis: Understanding 2-Chloro-5-nitropyridine's Reactivity. [Source not explicitly provided in search, but discusses reactivity].

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0oMoB4v3CGhdZWAZUhnKrevjsFTlLkSvz6zgbFAEPDW0K9Lhe20mifTVnYuWrboeMW_mLSo5wbUdigVDM8IV1ZU7NiXdKi5CaX3fL5njbA7mR_iN8TT3wxVTqLzC3jJN-0g==]

- Mass, NMR and IR spectroscopic characterization.... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsdblMLgvYXpgXR2lyDo7He2Z_C-87fdOmRv8McMrs2wrANjhf4iXx1TGtcJFOXnI8x9HaRUqAaFGHHBDEt3xkCKBZ91WS0ltcdUeSymTSUTcOV5b6t3-gsJNVySkvSWJsSWJta0qbCerZKQ8OjZzMvXipavBnViPibPK0K3DTg6Dv0clAQhSQ_j30SRQbzHM6ZSH8nv41K2w2dX-A0xnLz9O04PjEBizhrU8V0_3t92I8OEG8_KIklZyr6Kn_1UuuWPM5OVcYHebfBTvRCfNT2GQbnMey7CcJy52RdSnwWVjBqb_rTrtio-La0IE=]

- Native mass spectrometry-directed drug discovery.... PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOLjuQPRmSyn2tKPeqIVO31iGgrdDXBcVKdxcUQGr1bA9848-qY_NY7z6BKK9YfOWwtaQRQdMcq0itAo0mZKwaJt2PVV03S6U7Dh-_7Hl-f0gOyG4TExR981yl6Ct-9x-CCf3S]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound CAS#: 25948-11-2 [m.chemicalbook.com]

- 6. This compound 25948-11-2, China this compound 25948-11-2 Manufacturers, China this compound 25948-11-2 Suppliers - J&H Chemical [chemnet.com]

- 7. Pi Chemicals System [pipharm.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 10. 2-Pyridinamine,5-nitro-N-propyl- MSDS CasNo.25948-11-2 [m.lookchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Native mass spectrometry-directed drug discovery: Recent advances in investigating protein function and modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 5-Nitro-2-(N-propylamino)pyridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for diagnostic or therapeutic purposes.[1][2] All laboratory work should be conducted with appropriate safety precautions.

Introduction: Contextualizing 5-Nitro-2-(N-propylamino)pyridine in Modern Chemistry

This compound belongs to the nitropyridine class of heterocyclic compounds. Nitropyridines are versatile precursors in the synthesis of a wide array of biologically active molecules, including those with potential antitumor, antiviral, and anti-neurodegenerative activities.[3] The specific substitution pattern of this molecule—an electron-donating propylamino group at the 2-position and a potent electron-withdrawing nitro group at the 5-position—creates a polarized aromatic system. This electronic arrangement is a critical determinant of its reactivity, intermolecular interactions, and, consequently, its potential utility as a building block in medicinal chemistry or materials science.[4] This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and validated protocols for its empirical characterization.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The following data provides the key identifiers for this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-nitro-N-propylpyridin-2-amine | [5] |

| CAS Number | 25948-11-2 | [1][4][5][6][7] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1][4][6][7] |

| Molecular Weight | 181.19 g/mol | [1][6] |

| Canonical SMILES | CCCNC1=NC=C(C=C1)[O-] | [5] |

| InChI Key | KZWODZHPEMBNTR-UHFFFAOYSA-O |[5] |

Molecular Structure Diagram:

The structure below illustrates the key functional groups and their positions on the pyridine ring, which dictate the molecule's chemical behavior.

Caption: 2D representation of this compound.

Section 2: Core Physicochemical Characteristics

The physicochemical profile of a compound governs its behavior in both chemical and biological systems. These parameters are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug development and for designing appropriate reaction and formulation conditions.

Table 2: Summary of Physicochemical Data

| Property | Value | Method/Conditions | Source(s) |

|---|---|---|---|

| Physical State | Solid, Light yellow crystalline powder | Ambient | [8] |

| Melting Point | 94 - 96 °C | Not specified | [5][6] |

| Boiling Point | 314.3 °C | Rough estimate | [6] |

| Density | 1.244 g/cm³ | Rough estimate | [6] |

| pKa (Most Basic) | 3.33 ± 0.10 | Predicted | [6] |

| Water Solubility | Insoluble | Not quantified |[8] |

Thermal Properties: Melting Point and Purity

The melting point of 94-96 °C provides a crucial benchmark for compound identity and purity.[5][6] A narrow melting range, such as the 2°C range reported, is indicative of a relatively pure substance. Significant deviations or a broad melting range would suggest the presence of impurities or different polymorphic forms, which could have profound impacts on solubility, stability, and bioavailability. For drug development, characterization by Differential Scanning Calorimetry (DSC) is the authoritative method to confirm this thermal transition and screen for polymorphism.

Ionization Constant (pKa): Predicting Physiological Behavior

The predicted basic pKa of 3.33 is attributed to the pyridine ring nitrogen.[6] This low value indicates it is a weak base. Expertise Insight: This has significant physiological implications. At the pH of the stomach (~1.5-3.5), a substantial portion of the molecule will be protonated (ionized). In the more neutral pH of the intestines and blood (~7.4), it will exist predominantly in its neutral, un-ionized form. This pH-dependent charge state is a primary driver of its membrane permeability and solubility profile across different biological compartments.

Solubility Profile: A Critical Parameter

The compound is reported as insoluble in water, a critical piece of information for any biological application.[8] While qualitative, this suggests that for aqueous assays or oral formulation development, solubilizing agents, co-solvents, or advanced formulation strategies (e.g., amorphous solid dispersions) would be necessary. The lack of quantitative aqueous solubility data necessitates empirical determination.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic solubility, providing a self-validating system for establishing this key parameter.

Causality: The goal is to create a saturated solution where the dissolved compound is in equilibrium with its solid-state form. The extended equilibration time and constant temperature ensure that a true thermodynamic minimum is reached, avoiding the misleadingly high values often obtained from kinetic solubility assays.

Caption: Standard workflow for the shake-flask solubility assay.

Section 3: Safety and Handling

Safe handling is paramount in research. The available data indicates that this compound is an irritant.

-

Primary Hazards: Causes skin and eye irritation.[8][9] May cause irritation to the respiratory and digestive tracts.[8][9] The full toxicological properties have not been thoroughly investigated.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[8]

-

Handling: Use only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust. Avoid generating dust.

-

First Aid:

Section 4: Conclusion and Forward-Looking Recommendations

This compound is a weakly basic, moderately lipophilic compound with a melting point indicative of good purity in its commercially available form. Its primary liability for drug development is its poor aqueous solubility. The provided data and protocols form a solid basis for any research program.

Authoritative Recommendations for Further Investigation:

-

Empirical Determination of Solubility: Quantitative solubility must be determined in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to accurately model its in vivo dissolution.

-

LogP/D Measurement: An experimental determination of the octanol-water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD₇.₄) is critical for accurately predicting membrane permeability.

-

Solid-State Characterization: Techniques like X-Ray Powder Diffraction (XRPD) and DSC should be employed to screen for polymorphs, which could significantly alter the compound's properties.

-

Metabolic Stability: In vitro assays using liver microsomes or hepatocytes should be conducted early to assess its metabolic liabilities.

By systematically addressing these experimental points, researchers can build a robust data package to confidently guide the progression of this compound in their discovery and development pipelines.

References

-

2-Pyridinamine,5-nitro-N-propyl- MSDS. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

- Preparation method of 5-nitro-2-aminopyridine. (2015). Google Patents.

-

5-Nitropyridine-2-thiol. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). International Journal of ChemTech Research. Retrieved January 6, 2026, from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

5-Nitro-2-propoxyaniline. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). 2a biotech. Retrieved January 6, 2026, from [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (2017). European Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

5-Nitro-2-(4-nitrophenoxy)pyridine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2-Amino-5-nitropyridine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

5-Nitroisoquinoline. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. This compound CAS#: 25948-11-2 [m.chemicalbook.com]

- 7. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 2-Pyridinamine,5-nitro-N-propyl- MSDS CasNo.25948-11-2 [m.lookchem.com]

An In-depth Technical Guide to 5-Nitro-2-(N-propylamino)pyridine: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 5-Nitro-2-(N-propylamino)pyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol.

Introduction: The Significance of Substituted Nitropyridines

Substituted nitropyridines are a critical class of heterocyclic compounds in modern organic synthesis. The pyridine ring, an electron-deficient heterocycle, is rendered even more susceptible to nucleophilic attack by the presence of a strongly electron-withdrawing nitro group. This electronic feature is pivotal, facilitating the displacement of leaving groups and enabling the construction of complex molecular architectures. This compound serves as a valuable building block, particularly in the development of novel therapeutic agents and functional materials. Its structure combines the reactive nitropyridine core with an N-propylamino substituent, offering a versatile scaffold for further chemical modification.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by its unique arrangement of atoms and functional groups. The propylamino group at the 2-position and the nitro group at the 5-position of the pyridine ring dictate its chemical reactivity and physical characteristics.

Molecular Structure

The structure of this compound is characterized by a pyridine ring substituted at the C2 and C5 positions. The IUPAC name for this compound is 5-nitro-N-propylpyridin-2-amine.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3][4] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| CAS Number | 25948-11-2 | [1][2][3][4] |

| Appearance | Yellow Solid | [5] |

| Melting Point | 94-96 °C | [6] |

| Purity | ≥96% | [4][6] |

| SMILES | CCCNC1=NC=C(C=C1)[O-] | [6] |

| InChI Key | KZWODZHPEMBNTR-UHFFFAOYSA-N | [6] |

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is widely employed due to its efficiency and high regioselectivity. The protocol described below is a self-validating system, with clear checkpoints for reaction monitoring.

Mechanistic Expertise: The Rationale Behind the SNAr Approach

The SNAr mechanism is a two-step addition-elimination process. The pyridine ring's inherent electron deficiency is significantly amplified by the potent electron-withdrawing nitro group at the 5-position. This electronic arrangement activates the 2-position for nucleophilic attack.

Caption: Generalized workflow of the S-N-Ar synthesis.

The propylamine, acting as the nucleophile, attacks the electron-deficient carbon atom at the 2-position, which bears the chloride leaving group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. The subsequent departure of the chloride ion, a good leaving group, restores the aromaticity of the pyridine ring, yielding the final product. The choice of a polar aprotic solvent like ethanol facilitates the reaction by solvating the charged intermediate.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the reaction of 2-chloro-5-nitropyridine with aliphatic amines.[7]

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

n-Propylamine (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Ethanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

-

Reagent Addition: Add n-propylamine (1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

-

Reaction Monitoring (Trustworthiness Checkpoint): Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the 2-chloro-5-nitropyridine spot indicates reaction completion.

-

Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. b. Partition the residue between ethyl acetate and water. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x). d. Combine the organic layers and wash sequentially with water and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by silica gel column chromatography to yield this compound as a yellow solid.

Conclusion

This guide has provided a detailed examination of this compound, from its fundamental molecular structure and properties to a robust and reliable synthetic protocol. The presented SNAr methodology, grounded in well-understood reaction mechanisms, offers a trustworthy pathway for the preparation of this valuable compound. For researchers and professionals in drug development and materials science, a thorough understanding of such key building blocks is paramount for innovation and discovery.

References

- Google Patents.

Sources

- 1. This compound CAS#: 25948-11-2 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 6. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Analysis of 5-Nitro-2-(N-propylamino)pyridine: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound 5-Nitro-2-(N-propylamino)pyridine. Due to the current absence of publicly available experimental spectra, this document outlines the theoretical spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). It serves as a predictive framework for researchers working with this molecule, offering insights into expected spectral features and aiding in the identification and characterization of this and structurally related compounds. Methodologies for data acquisition and interpretation are also detailed to guide future experimental work.

Introduction

This compound, with the chemical formula C₈H₁₁N₃O₂ and a molecular weight of approximately 181.19 g/mol , belongs to the class of substituted nitropyridines.[1][2][3][4][5] This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the electronic properties imparted by the nitro group.[6][7] Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this.

This guide addresses the critical need for a centralized repository of spectroscopic information on this compound. In the absence of published experimental data, this document provides predicted data and detailed interpretation guides based on foundational spectroscopic principles and data from analogous structures.

Chemical Structure and Predicted Spectroscopic Features

The molecular structure of this compound is foundational to predicting its spectroscopic behavior. The key structural motifs include a pyridine ring, a secondary amine linkage, a propyl group, and a nitro group.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.9 - 9.1 | d | 1H | H-6 |

| ~8.0 - 8.2 | dd | 1H | H-4 |

| ~6.4 - 6.6 | d | 1H | H-3 |

| ~5.0 - 5.5 | br s | 1H | N-H |

| ~3.3 - 3.5 | t | 2H | -NH-CH₂ -CH₂-CH₃ |

| ~1.6 - 1.8 | m | 2H | -NH-CH₂-CH₂ -CH₃ |

| ~0.9 - 1.1 | t | 3H | -NH-CH₂-CH₂-CH₃ |

Expertise & Experience in Interpretation:

-

The protons on the pyridine ring are expected to be in the downfield region due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the nitro group.

-

The H-6 proton is anticipated to be the most downfield due to its proximity to the ring nitrogen and the deshielding effect of the nitro group at the 5-position.

-

The H-4 proton will likely appear as a doublet of doublets, coupled to both H-3 and H-6.

-

The H-3 proton is expected to be the most upfield of the aromatic protons, being adjacent to the electron-donating amino group.

-

The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.

-

The propyl group protons will show characteristic triplet-multiplet-triplet splitting patterns.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 - 162 | C-2 |

| ~145 - 149 | C-6 |

| ~138 - 142 | C-5 |

| ~130 - 134 | C-4 |

| ~106 - 110 | C-3 |

| ~45 - 49 | -NH-CH₂ -CH₂-CH₃ |

| ~22 - 26 | -NH-CH₂-CH₂ -CH₃ |

| ~10 - 14 | -NH-CH₂-CH₂-CH₃ |

Expertise & Experience in Interpretation:

-

The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region. C-2, bonded to two nitrogen atoms (the ring nitrogen and the amino nitrogen), will be significantly downfield.

-

C-5, bearing the nitro group, will also be deshielded.

-

C-3, adjacent to the electron-donating amino group, is expected to be the most upfield of the aromatic carbons.

-

The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 - 3450 | N-H stretch | Secondary amine |

| ~3000 - 3100 | C-H stretch | Aromatic C-H |

| ~2850 - 2960 | C-H stretch | Aliphatic C-H |

| ~1580 - 1610 | C=C and C=N stretch | Pyridine ring |

| ~1500 - 1550 | Asymmetric NO₂ stretch | Nitro group |

| ~1330 - 1370 | Symmetric NO₂ stretch | Nitro group |

| ~1250 - 1300 | C-N stretch | Aryl-amine |

Expertise & Experience in Interpretation:

-

The N-H stretch of the secondary amine is expected to be a sharp to medium peak in the region of 3350-3450 cm⁻¹.

-

The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group will be just below 3000 cm⁻¹.

-

The characteristic stretches of the pyridine ring will be observed in the 1400-1610 cm⁻¹ region.

-

The most prominent peaks will likely be the strong asymmetric and symmetric stretches of the nitro group, which are definitive for this functional group.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted MS Data

| m/z | Predicted Ion |

| 181 | [M]⁺ (Molecular Ion) |

| 152 | [M - C₂H₅]⁺ |

| 135 | [M - NO₂]⁺ |

| 124 | [M - C₃H₇N]⁺ |

Expertise & Experience in Interpretation:

-

The molecular ion peak [M]⁺ is expected at an m/z of 181, corresponding to the molecular weight of the compound.

-

A common fragmentation pathway for N-propylamines is the loss of an ethyl radical (C₂H₅), leading to a peak at m/z 152.

-

Loss of the nitro group (NO₂) would result in a fragment at m/z 135.

-

Cleavage of the C-N bond between the pyridine ring and the propylamino group could lead to a fragment corresponding to the nitropyridine core.

Experimental Protocol for MS Data Acquisition (EI-MS)

Electron Ionization (EI) is a standard technique for the mass spectrometric analysis of small organic molecules.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

References

-

Alichem Inc. 5-Nitro-2-N-(propylamino)pyridine, min 97%. [Link]

-

MDPI. Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

- 1. This compound CAS#: 25948-11-2 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]

- 4. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. calpaclab.com [calpaclab.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Biological Activity of 5-Nitro-2-(N-propylamino)pyridine Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular scaffolds with therapeutic potential. Among these, nitrogen-containing heterocycles, particularly pyridine derivatives, have established themselves as a cornerstone in drug discovery. Their unique electronic properties and versatile synthetic accessibility have led to their incorporation into a wide array of clinically approved drugs. This guide delves into a specific, yet promising, subclass: 5-Nitro-2-(N-propylamino)pyridine derivatives. We will explore their synthesis, potential biological activities, and the experimental methodologies crucial for their evaluation, providing a comprehensive resource for researchers in the field.

The 5-Nitro-2-aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-amino-5-nitropyridine core is a key pharmacophore, with the nitro group acting as a potent electron-withdrawing group, significantly influencing the molecule's electronic and, consequently, its biological properties. This structural motif serves as a versatile building block for the synthesis of a diverse range of bioactive molecules.[1] The introduction of an N-propylamino group at the 2-position further modulates the lipophilicity and steric bulk of the molecule, which can profoundly impact its interaction with biological targets.

Pyridine-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The presence of the nitro group, in particular, is often associated with specific mechanisms of action, such as bioreductive activation to generate cytotoxic radical species.[3]

Synthesis of this compound Derivatives

The synthesis of the target derivatives typically commences with the commercially available 2-amino-5-nitropyridine. A common synthetic route involves the nucleophilic aromatic substitution of a leaving group at the 2-position of a 5-nitropyridine ring with N-propylamine.

A general synthetic scheme is outlined below:

Caption: General synthetic route to this compound.

Causality Behind Experimental Choices: The nitration of 2-aminopyridine is a critical first step, and the use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for this electrophilic aromatic substitution. The subsequent conversion of the amino group to a better leaving group, such as a chloro group via a Sandmeyer-type reaction, facilitates the final nucleophilic substitution with N-propylamine. The choice of solvent and base for the final step is crucial to ensure good yields and minimize side reactions.

Further derivatization can be achieved by modifying the N-propylamino side chain or by introducing other substituents onto the pyridine ring, allowing for the exploration of structure-activity relationships (SAR).

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound derivatives is limited in publicly available literature, the broader class of nitropyridine derivatives has shown significant promise in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the anticancer potential of pyridine derivatives.[2][4] For nitropyridine-containing compounds, several mechanisms of action have been proposed:

-

Bioreductive Activation: The nitro group can be reduced by intracellular reductases to form highly reactive nitroso and hydroxylamine intermediates. These species can induce cellular damage through the generation of reactive oxygen species (ROS) and by covalently modifying macromolecules such as DNA and proteins, ultimately leading to apoptosis.[3]

-

Enzyme Inhibition: Nitropyridine derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation. For instance, some derivatives exhibit inhibitory activity against kinases, which are often dysregulated in cancer. A 5-nitropyridin-2-yl derivative has demonstrated dual inhibition of chymotrypsin and urease.[5]

Hypothesized Signaling Pathway for Anticancer Activity:

Caption: Hypothesized bioreductive activation pathway.

Antimicrobial Activity

The nitroaromatic scaffold is a well-established feature in a number of antimicrobial drugs. The mechanism of action is often similar to the anticancer effects, relying on the reduction of the nitro group to generate cytotoxic species within the microbial cell.[3] This leads to damage of cellular components and inhibition of essential metabolic processes.

Substituents on the pyridine ring and the nature of the amino side chain can influence the compound's spectrum of activity against different bacterial and fungal strains. For instance, studies on other pyridine derivatives have shown that the presence of nitro and dimethoxy substituents can lead to potent antimicrobial activity.[6]

Experimental Protocols for Biological Evaluation

To ascertain the biological potential of novel this compound derivatives, a series of well-defined experimental protocols are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will form formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The lowest concentration of the compound that completely inhibits the visible growth of the microorganism is determined.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is not extensively documented, general trends from related pyridine derivatives can provide valuable guidance for future drug design.

-

Role of the Nitro Group: The position and presence of the nitro group are often critical for biological activity, particularly for compounds that rely on bioreductive activation.

-

Alkylamino Chain Length: The length and branching of the N-alkylamino side chain can influence the compound's lipophilicity, which affects its ability to cross cell membranes. The propyl group in the target compounds represents a balance between aqueous solubility and lipid permeability.

-

Substituents on the Pyridine Ring: The addition of other substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to a biological target and influencing its pharmacokinetic properties.

Table 1: Representative Biological Activity of Nitropyridine Derivatives

| Compound Class | Biological Activity | Target/Mechanism | IC50/MIC | Reference |

| 5-Nitropyridin-2-yl derivative | Enzyme Inhibition | Chymotrypsin | 8.67 ± 0.1 μM | [5] |

| Urease | 29.21 ± 0.98 μM | [5] | ||

| Nicotinic acid benzylidene hydrazides with nitro substituents | Antimicrobial | Not specified | Comparable to standard drugs | [6] |

| Nitropyridine linked 4-arylidenethiazolidin-4-ones | Anticancer | MCF-7 cells | 6.41 μM | [4] |

| HepG2 cells | 7.63 μM | [4] |

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of compounds with potential applications in cancer and infectious disease therapy. The synthetic accessibility of this scaffold, coupled with the known biological activities of related nitropyridine compounds, provides a strong rationale for further investigation.

Future research should focus on the synthesis of a library of this compound derivatives with systematic variations in the N-alkyl chain and substitution patterns on the pyridine ring. Rigorous biological evaluation using the protocols outlined in this guide will be crucial to elucidate their anticancer and antimicrobial potential and to establish clear structure-activity relationships. Mechanistic studies to confirm the role of bioreductive activation and to identify specific molecular targets will be essential for the rational design of more potent and selective therapeutic agents. This in-depth approach will pave the way for the potential translation of these promising compounds from the laboratory to clinical applications.

References

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2018). Synthesis and anticancer activity of some new pyridine, pyrane, and pyrimidine derivatives. Medicinal Chemistry Research, 27(4), 1173-1184.

- Al-Omair, M. A. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(11), 3183.

- Villa-Reyna, A. L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(3), 2821.

- Narang, R., et al. (2012). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 17(12), 13995-14027.

- Egorov, M. P., & Pirogov, A. N. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3533.

- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.

- Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7309.

- Sbardella, G., et al. (2021). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules, 26(16), 4995.

- Czosnek, C., et al. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.

- El-Metwaly, N. M., et al. (2021). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 18(11), 2963-2978.

- Czosnek, C., et al. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.

-

NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

- Sunil, D., et al. (2014). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Journal of Chemical and Pharmaceutical Research, 6(5), 1046-1051.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 2-amino-5-nitropyridinium sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 5-Nitro-2-(N-propylamino)pyridine in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of 5-Nitro-2-(N-propylamino)pyridine, a compound of interest for researchers and professionals in drug development. By integrating theoretical principles with practical experimental workflows, this document serves as a vital resource for predicting, measuring, and understanding the solubility of this molecule in various laboratory settings.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of the drug development process. For a therapeutic agent to be effective, it must first be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle in the development of new pharmaceuticals, often leading to low bioavailability and erratic absorption. A thorough understanding and early characterization of a compound's solubility in a range of solvents are therefore paramount for successful formulation and delivery. This guide focuses on this compound, providing a detailed examination of its physicochemical properties and the principles governing its solubility.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential to predict its solubility behavior. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Melting Point | 94-96 °C | [1][4] |

| Predicted pKa | 3.33 ± 0.10 | [1] |

| Appearance | Solid | [5] |

The presence of a nitro group (-NO₂), an amino group (-NH-), and a pyridine ring gives this compound a distinct electronic and structural character. The nitro group is strongly electron-withdrawing, while the amino group is electron-donating. The pyridine nitrogen is basic. The predicted pKa of 3.33 suggests that the compound is a weak base. These features collectively influence its polarity, hydrogen bonding capacity, and ultimately, its solubility in different solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility, stating that a solute will dissolve best in a solvent that has a similar polarity.[6][7] This can be further broken down into the specific intermolecular forces at play:

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is a critical factor.[8][9][10] this compound has a hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (the nitro group oxygens and the pyridine nitrogen).

-

Dipole-Dipole Interactions: Polar molecules have permanent dipoles. The interaction between the dipoles of the solute and solvent contributes to solvation.[6]

-

Van der Waals Forces: These are weaker, non-specific interactions that are present between all molecules.

Solvents are broadly classified based on their polarity into three main categories:

-

Polar Protic Solvents: These solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors and have high dielectric constants.[6] They are effective at solvating ions and polar molecules.

-

Polar Aprotic Solvents: Solvents like acetone and dimethyl sulfoxide (DMSO) have significant dipole moments but lack acidic protons to donate for hydrogen bonding.[6]

-

Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and primarily interact through van der Waals forces.[6][8]

Based on the structure of this compound, it is expected to exhibit higher solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Predicted Solubility Profile of this compound

While experimental data is not publicly available, a qualitative prediction of the solubility of this compound in common laboratory solvents can be made based on its structure and the properties of the solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The presence of hydrogen bond donors and acceptors in the solute will facilitate strong interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | The large dipole moment of the solute will lead to favorable dipole-dipole interactions with these solvents. DMSO and DMF are particularly good at dissolving a wide range of compounds. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of the solute is mismatched with the nonpolar nature of these solvents, leading to weak solute-solvent interactions. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a well-controlled experimental procedure is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique.[7][11]

Experimental Workflow: Equilibrium Shake-Flask Method

The following diagram illustrates the key steps in determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Slurries: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step removes any remaining solid particles.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the filtered samples by a validated HPLC-UV method.

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the filtered samples. This concentration represents the equilibrium solubility.

Intermolecular Interactions and Solubility

The interplay of intermolecular forces dictates the solubility of this compound in different solvent environments. The following diagram visualizes these interactions.

Caption: Solute-Solvent Interactions.

Conclusion

This technical guide provides a comprehensive overview of the factors influencing the solubility of this compound. By understanding its physicochemical properties and the principles of solute-solvent interactions, researchers can make informed decisions about solvent selection for various applications, from chemical synthesis to formulation development. The provided experimental protocol offers a robust framework for obtaining precise and accurate solubility data, which is a critical parameter for the successful advancement of any chemical entity in the drug development pipeline.

References

- Vertex AI Search. (n.d.). Polarity of Solvents.

- Vertex AI Search. (n.d.). Solvents and Polarity.

- Wikipedia. (n.d.). Solvent.

- ChemicalBook. (n.d.). This compound.

- RSC Publishing. (n.d.). Hydrogen bonding properties of non-polar solvents.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- Burdick & Jackson. (n.d.). Dielectric Constant.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- PubMed Central. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding.

- The Periodic Table. (n.d.). Examples of High Polarity Solvents.

- YouTube. (2025, May 11). Can Hydrogen Bonds Exist In Non-Aqueous Solvents? - Chemistry For Everyone.

- Alloprof. (n.d.). Measuring Solubility.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- RSC Publishing. (n.d.). Solvents and their hydrogen bonding properties as general considerations in carbon dioxide reduction by molecular catalysts.

- (n.d.). Dielectric Constant of Common solvents.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Alfa Chemistry. (n.d.). Table of Dielectric Constants of Liquids.

- Scribd. (n.d.). Dielectric Constants of Common Solvents.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Fisher Scientific. (n.d.). This compound, 96%, Thermo Scientific.

- (n.d.). 5-Nitro-2-N-(propylamino)pyridine, min 97%, 25 grams.

- Synquest Labs. (n.d.). 5-Nitro-2-N-(propylamino)pyridine.

- ChemNet. (n.d.). This compound.

- PubChem. (n.d.). 5-Nitropyridine-2-thiol.

- (n.d.). Api Intermediate - 2-Amino- 5-Bromo-3-NitroPyridine (6945-68-2) Trader.

- (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).

- Parchem. (n.d.). This compound (Cas 956438-59-8).

- Santa Cruz Biotechnology. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChem. (n.d.). 5-Nitroisoquinoline.

Sources

- 1. This compound CAS#: 25948-11-2 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. cynorlaboratories.com [cynorlaboratories.com]

- 6. Solvent - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Predicted Mechanism of Action for 5-Nitro-2-(N-propylamino)pyridine

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and prediction of the mechanism of action for the novel compound 5-Nitro-2-(N-propylamino)pyridine. Lacking direct empirical data on its biological activity, this document leverages a first-principles approach, dissecting the molecule's structure to forecast its pharmacological behavior. We posit a dual-mechanism hypothesis. The primary predicted mechanism, driven by the 2-(N-propylamino)pyridine core, is the blockade of voltage-gated potassium (Kv) channels, a mode of action characteristic of aminopyridine derivatives.[1][2] The secondary mechanism, predicated on the 5-nitro functional group, involves bio-reductive activation, potentially leading to the generation of cytotoxic reactive nitrogen and oxygen species.[3][4] This guide outlines the theoretical basis for each proposed mechanism, provides detailed protocols for experimental validation, and discusses the potential therapeutic implications of this dual-activity profile for researchers in drug discovery and development.

Introduction and Structural Rationale

This compound is a small organic molecule featuring a pyridine heterocyclic core substituted with two key functional groups that are known pharmacophores.[5][6] The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][7] Notably, compounds like 4-aminopyridine are well-characterized as potassium channel blockers.[2][8] Concurrently, the presence of a nitroaromatic group is a significant structural alert, often associated with compounds requiring metabolic activation to exert their effects, particularly in antimicrobial and oncology applications.[4][9]

The convergence of these two moieties in a single molecule suggests the potential for a complex or multi-faceted mechanism of action. This guide aims to deconstruct these structural features to build a logical, evidence-based framework for predicting its biological function and to provide a clear roadmap for its experimental validation.

Caption: Key functional moieties of this compound.

Predicted Primary Mechanism: Voltage-Gated Potassium (Kv) Channel Blockade

The structural similarity to known aminopyridine drugs strongly suggests that the primary mechanism of action for this compound is the blockade of voltage-gated potassium (Kv) channels.[1]

Mechanistic Hypothesis

Aminopyridines primarily function by physically occluding the pore of Kv channels in a voltage- and use-dependent manner.[1] By blocking these channels, the compound would inhibit the repolarizing outward flow of K+ ions during an action potential. This leads to a prolongation of the action potential duration and an enhanced influx of Ca2+ through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration subsequently increases the release of neurotransmitters at the neuromuscular junction and other synapses.[2] The N-propyl group is predicted to influence the lipophilicity and steric bulk of the molecule, which are critical factors in determining the potency and selectivity of aminopyridine derivatives for different Kv channel subtypes.[10]

Caption: Predicted signaling pathway for Kv channel blockade.

Proposed Experimental Validation

To rigorously test this hypothesis, a tiered approach combining computational, electrophysiological, and functional assays is recommended.

Protocol 2.2.1: In Silico Molecular Docking

-

Objective: To predict the binding affinity and pose of this compound within the pore of various human Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv7.3).

-

Methodology:

-

Obtain crystal structures or homology models of the target Kv channels from the Protein Data Bank (PDB).

-

Prepare the protein structures by adding hydrogens, assigning charges, and minimizing energy.

-

Generate a 3D conformer of this compound and assign appropriate charges (e.g., using Gasteiger charges).

-

Define the binding site within the central pore of the channel, referencing the known binding site of 4-aminopyridine.

-

Perform docking simulations using software such as AutoDock Vina or Schrödinger Glide.

-

Analyze the resulting poses and docking scores to predict binding affinity and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

-

Self-Validation: The protocol is validated by including 4-aminopyridine as a positive control. The predicted binding pose of the control should align with published data, and its docking score should be consistent with its known potency.

Protocol 2.2.2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

-

Objective: To directly measure the inhibitory effect of the compound on Kv channel currents in a cellular context.

-

Methodology:

-

Culture a cell line stably expressing a specific human Kv channel subtype (e.g., HEK293 cells expressing hKv1.1).

-